2-methyl-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 2-methyl-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves multiple steps and specific reaction conditions
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 4-methyl-2-(methylsulfanyl)pyrimidine.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Cyclopenta[d]pyrimidine Ring Formation: The cyclopenta[d]pyrimidine ring is formed through cyclization reactions involving suitable precursors and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-methyl-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the pyrimidine ring or other functional groups using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity . Molecular docking studies have shown that similar compounds can interact with proteins involved in inflammation and neuroprotection, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine include:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring structure and have been studied for their biological activity.
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also feature a heterocyclic ring system and have shown potential as topoisomerase I inhibitors.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine and triazole rings and have demonstrated neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N6S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C17H22N6S/c1-12-18-7-6-15(19-12)22-8-10-23(11-9-22)16-13-4-3-5-14(13)20-17(21-16)24-2/h6-7H,3-5,8-11H2,1-2H3 |
InChI Key |
WRRXSYYDIJBFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.